molecular formula C6H11ClO2 B14720503 (2R,3R)-3-Chloro-2-methoxyoxane CAS No. 6559-30-4

(2R,3R)-3-Chloro-2-methoxyoxane

Cat. No.: B14720503
CAS No.: 6559-30-4
M. Wt: 150.60 g/mol
InChI Key: XYYFHZQMPLJWQE-PHDIDXHHSA-N
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Description

(2R,3R)-3-Chloro-2-methoxyoxane is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to an oxane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Chloro-2-methoxyoxane typically involves the epoxidation of alkenes followed by nucleophilic substitution reactions. One common method is the epoxidation of an alkene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide intermediate. This intermediate can then undergo nucleophilic substitution with a chloride source to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale epoxidation processes followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Chloro-2-methoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2R,3R)-3-Chloro-2-methoxyoxane has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials

Mechanism of Action

The mechanism of action of (2R,3R)-3-Chloro-2-methoxyoxane involves its interaction with specific molecular targets, often through its chiral centers. The compound can act as a ligand in enzyme-catalyzed reactions, influencing the stereochemistry of the products formed. Its unique structure allows it to participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-Chloro-2-methoxyoxane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct reactivity and selectivity in chemical reactions. Its specific stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.

Properties

CAS No.

6559-30-4

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-methoxyoxane

InChI

InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

XYYFHZQMPLJWQE-PHDIDXHHSA-N

Isomeric SMILES

CO[C@H]1[C@@H](CCCO1)Cl

Canonical SMILES

COC1C(CCCO1)Cl

Origin of Product

United States

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